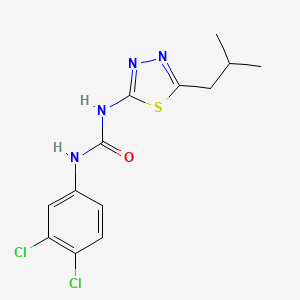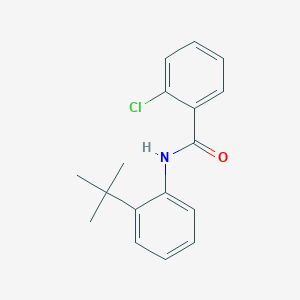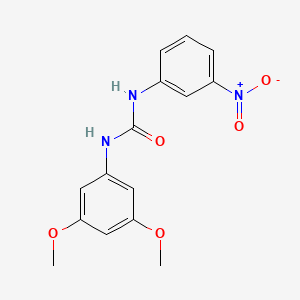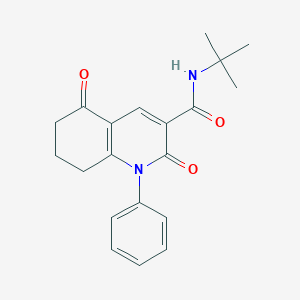
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. Diuron is a member of the urea family of herbicides and is known for its selective activity against broadleaf weeds and grasses.
Mécanisme D'action
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea works by inhibiting photosynthesis in plants. Specifically, it inhibits the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This inhibition leads to a disruption of the electron transport chain and a subsequent reduction in ATP production, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a number of biochemical and physiological effects on plants. Specifically, it has been shown to reduce chlorophyll content, decrease photosynthetic activity, and inhibit cell division. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a negative impact on soil microorganisms, which can lead to a reduction in soil fertility.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a number of advantages for use in lab experiments. Specifically, it is a highly selective herbicide that can be used to control specific weeds and grasses, making it an ideal tool for studying plant physiology. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a low toxicity profile, making it safe for use in the lab.
However, there are also limitations to the use of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments. Specifically, it is a highly potent herbicide that can have unintended effects on plant physiology, which can complicate experimental results. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can have negative impacts on soil microorganisms, which can impact the overall health of the experimental system.
Orientations Futures
There are a number of future directions for research on N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea. Specifically, research could focus on developing new formulations of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea that are more effective and environmentally friendly. Additionally, research could focus on the impact of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea on non-target organisms, such as insects and birds, to better understand the potential ecological impacts of its use. Finally, research could focus on the development of new herbicides that are more effective and less harmful to the environment.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with isobutyl isothiocyanate to form the corresponding thiourea. The thiourea is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with urea to form N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has shown that N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a high degree of selectivity for broadleaf weeds and grasses, making it an effective herbicide for use in agriculture. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a low toxicity profile, making it a safe and effective herbicide for use in the field.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4OS/c1-7(2)5-11-18-19-13(21-11)17-12(20)16-8-3-4-9(14)10(15)6-8/h3-4,6-7H,5H2,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEASBRWWRQWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)



![methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5749191.png)

![2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5749203.png)
![1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5749211.png)

![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)
![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)
